N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Description

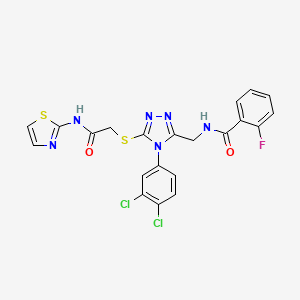

This compound features a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4, a methyl-2-fluorobenzamide moiety at position 3, and a thioether-linked 2-(thiazol-2-ylamino)ethylketone group at position 3. Its structure integrates multiple pharmacophores:

- The thiazole ring and thioether linkage may contribute to metabolic stability and electron-deficient π-system interactions.

- The 2-fluorobenzamide moiety could improve bioavailability through fluorine’s electronegative effects .

Synthetic routes for analogous compounds (e.g., S-alkylated 1,2,4-triazoles) involve condensation of hydrazinecarbothioamides with α-halogenated ketones under basic conditions, as demonstrated in . Structural confirmation relies on IR (absence of νC=O at 1663–1682 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹) and NMR spectroscopy .

Properties

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2FN6O2S2/c22-14-6-5-12(9-15(14)23)30-17(10-26-19(32)13-3-1-2-4-16(13)24)28-29-21(30)34-11-18(31)27-20-25-7-8-33-20/h1-9H,10-11H2,(H,26,32)(H,25,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFCQVWRKYCABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2FN6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a compound that integrates multiple pharmacologically relevant scaffolds, notably the triazole and thiazole rings. These structures have been associated with various biological activities including antimicrobial and anticancer properties. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C23H20Cl2N6O2S2

- Molecular Weight : 547.47 g/mol

- IUPAC Name : N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide

The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of a thiazole ring enhances the ability to disrupt bacterial cell wall synthesis and inhibit growth12.

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that derivatives of triazoles can significantly reduce cell viability in various cancer cell lines:

- In vitro studies have shown that compounds with similar structures to this compound exhibit cytotoxicity against cancer cell lines such as Caco-2 and A54932.

- For example, certain thiazole derivatives demonstrated over 50% reduction in viability in Caco-2 cells at specific concentrations (IC50 values around 1.61 µg/mL) indicating potent anticancer activity2.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

- Triazole Ring : Known for its ability to interact with DNA and inhibit replication.

- Thiazole Moiety : Contributes to the compound's lipophilicity and potential for protein binding.

- Chlorinated Phenyl Group : Enhances the compound's interaction with cellular membranes and may improve bioavailability45.

Case Studies

A study focusing on hybrid azole-based compounds highlighted that similar structures exhibited broad-spectrum antimicrobial activity. Specifically:

- A derivative showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

- Another study demonstrated that modifications in the thiazole ring improved anticancer activity against both Caco-2 and A549 cell lines6.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide exhibit significant antimicrobial properties. For instance:

| Compound Type | Activity | MIC (µg/ml) |

|---|---|---|

| Thiazole Derivatives | Antibacterial | 100 - 400 |

| Reference Drugs (e.g., Ketoconazole) | Antibacterial | 25 - 50 |

These compounds have shown effectiveness against various strains of bacteria including Gram-positive and Gram-negative types .

Anticancer Activity

The compound's structure suggests potential anticancer applications. Studies on related thiazole derivatives have demonstrated promising results against cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism often involves inhibition of cancer cell proliferation through various pathways .

Case Studies

Several studies have documented the efficacy of thiazole and triazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives against Staphylococcus aureus and found that certain derivatives exhibited lower MIC values than traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on the compound's structure.

Case Study 2: Anticancer Properties

In vitro studies showed that specific triazole derivatives led to significant reductions in cell viability in MCF7 cells at concentrations as low as 10 µM . These findings support further investigation into the structure-function relationship for optimizing anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include:

Key Observations :

- Heterocyclic Moieties : Thiazole (target) vs. thiophene (CAS 1448125-56-1) substitutions alter electronic profiles—thiazole’s nitrogen may facilitate hydrogen bonding, while thiophene favors hydrophobic interactions .

Q & A

Q. What are the recommended synthetic methodologies for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including thioether bond formation, triazole ring cyclization, and amide coupling. Key steps require solvents like dimethylformamide (DMF) or dichloromethane (DCM), with catalysts such as EDCI/HOBt for amide bond formation. Optimization includes:

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C-NMR to confirm backbone structure and substituents .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- FT-IR Spectroscopy : Identification of functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

- Elemental Analysis : Discrepancies between experimental and theoretical C/H/N values (e.g., ±0.5% tolerance) indicate impurities .

Q. How does pH and temperature affect the compound’s stability during storage?

Stability studies suggest:

- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >11), requiring neutral buffers for biological assays .

- Temperature : Store at –20°C in airtight, moisture-resistant containers to prevent hydrolysis .

- Light Exposure : Protect from UV light to avoid photodegradation of the thiazole and triazole moieties .

Advanced Research Questions

Q. How can molecular docking simulations guide the design of derivatives with enhanced binding affinity?

Computational approaches include:

- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic and dichlorophenyl groups .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on hydrogen bonds with the thiazol-2-ylamino group .

- Validation : Compare docking scores (e.g., ΔG < –8 kcal/mol) with experimental binding assays (e.g., SPR or ITC) to resolve false positives .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

Common issues and solutions:

- Low Yield in Thiadiazole Formation : Replace protic solvents (e.g., water) with aprotic solvents (e.g., THF) to reduce side reactions .

- Byproduct Formation : Introduce protective groups (e.g., Boc for amines) during intermediate steps .

- Reproducibility : Standardize catalyst batches (e.g., Pd/C purity) and use automated reactors for precise temperature control .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

Contradictions arise from:

- Tautomerism : Thione-thiol tautomerism in thiadiazole derivatives alters NMR shifts; use 2D NMR (HSQC, HMBC) for resolution .

- Isotopic Peaks : MS data may show M+2 peaks from chlorine atoms; confirm via isotopic pattern analysis .

- Crystal Packing Effects : X-ray crystallography can clarify unexpected IR absorptions caused by solid-state interactions .

Methodological Considerations

- Synthetic Protocols : Prioritize stepwise coupling to avoid steric hindrance from the 3,4-dichlorophenyl group .

- Biological Assays : Pre-screen derivatives using in silico ADMET tools to prioritize compounds with favorable logP (2–4) and low hepatotoxicity .

- Data Validation : Cross-reference spectral data with databases like PubChem or RSC’s ChemSpider to confirm novel structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.